

Erk-IN-8: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Erk-IN-8*

Cat. No.: *B15572828*

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An In-depth Technical Guide on the Structure, Properties, and Mechanism of Action of the ERK Inhibitor, **Erk-IN-8**.

Introduction

Erk-IN-8 is an aniline pyrimidine derivative that has been identified as a potent inhibitor of Extracellular signal-regulated kinase 2 (ERK2), a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] The MAPK/ERK pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, survival, and migration. Its dysregulation is a frequent driver of oncogenesis, making ERK a compelling target for cancer therapy. This document provides a comprehensive technical overview of **Erk-IN-8**, including its chemical properties, mechanism of action, and detailed protocols for its experimental evaluation.

Structure and Chemical Properties

Erk-IN-8, also referred to as compound I-1, is classified as an aniline pyrimidine derivative. While the definitive chemical structure is detailed within patent CN107973783A, publicly available information confirms its molecular formula and weight.

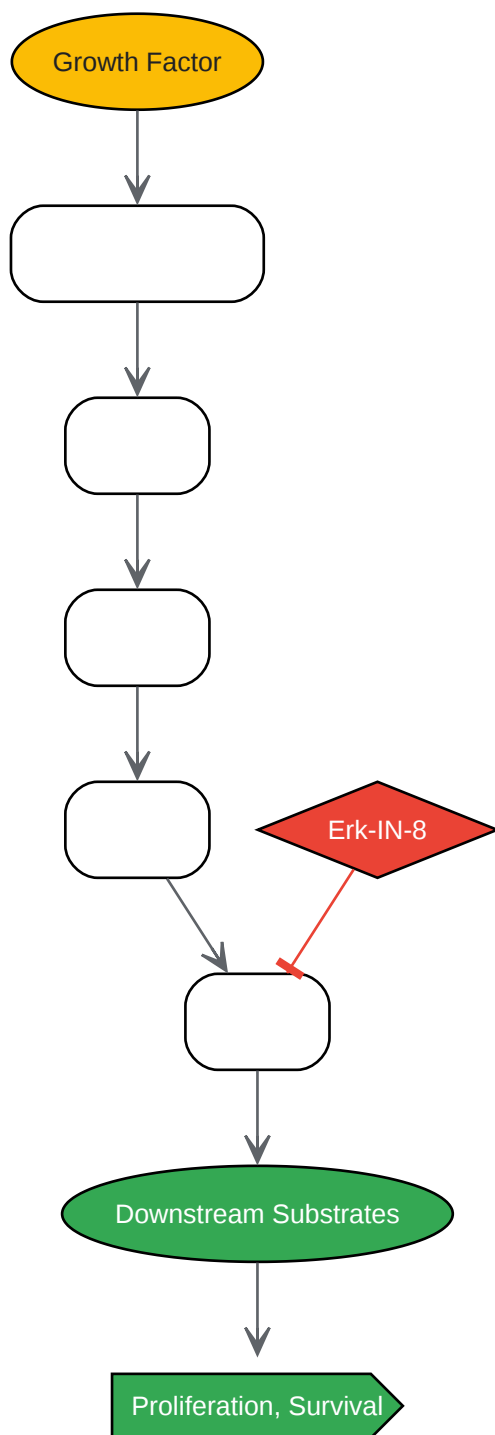
Table 1: Chemical and Physical Properties of **Erk-IN-8**

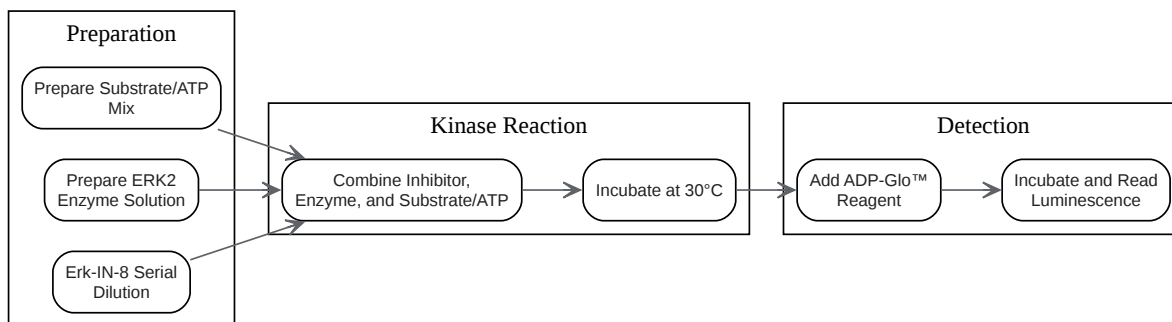
Property	Value	Reference
Chemical Name	Aniline pyrimidine derivative	[1]
Molecular Formula	C ₂₆ H ₂₉ N ₇ O ₂	
Molecular Weight	471.55 g/mol	
CAS Number	2226293-75-8	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term	

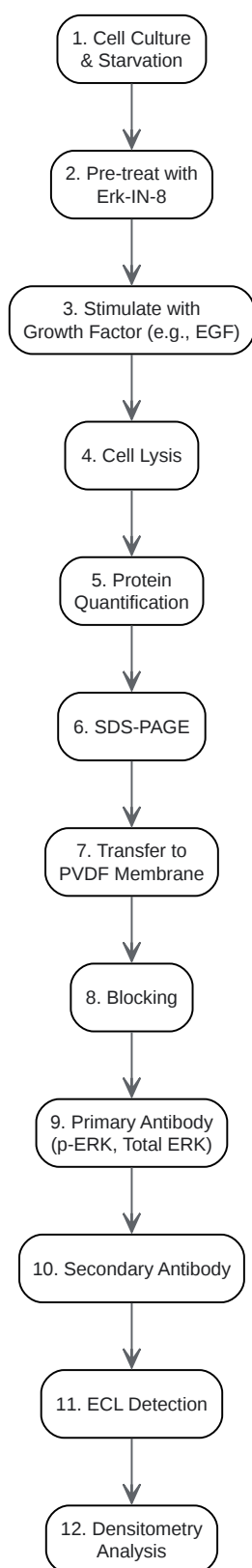
Mechanism of Action

Erk-IN-8 functions as a potent inhibitor of ERK2.[1] The MAPK/ERK signaling pathway is a three-tiered kinase cascade involving RAF, MEK, and ERK. Upon activation by upstream signaling, MEK1/2 phosphorylates ERK1/2 at threonine and tyrosine residues in the T-E-Y motif within the activation loop. This dual phosphorylation event activates ERK, enabling it to phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and promoting cell cycle progression.

Erk-IN-8 is presumed to be an ATP-competitive inhibitor, binding to the ATP-binding pocket of ERK2 and preventing the transfer of phosphate to its substrates. This mode of action is common for small molecule kinase inhibitors. By inhibiting ERK2, **Erk-IN-8** effectively blocks downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells with a hyperactivated MAPK/ERK pathway.







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References

- 1. 3.4. Western Blotting and Detection [bio-protocol.org]
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